2-Chloro-3-ethylquinoxaline
Overview
Description
2-Chloro-3-ethylquinoxaline is a chemical compound with the molecular formula C10H9ClN2 . It has an average mass of 192.645 Da and a mono-isotopic mass of 192.045425 Da .
Synthesis Analysis
The synthesis of 2-Chloro-3-ethylquinoxaline involves several methods . One method involves a reaction with trichlorophosphate at 100 degrees Celsius for 1 hour in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-ethylquinoxaline is represented by the formula C10H9ClN2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-Chloro-3-ethylquinoxaline is a solid with a melting point of 40 - 42 degrees Celsius . It has a molecular weight of 192.65 .Scientific Research Applications
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
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Organic Light-Emitting Devices (OLEDs) : Quinoxaline derivatives have been used in the development of organic light-emitting devices (OLEDs) . These materials demonstrate aggregation-induced emission (AIE), mechanochromic luminescence, and electroluminescent (EL) features .
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Chemical Synthesis : “2-Chloro-3-ethylquinoxaline” can be used as a building block in the synthesis of various complex organic compounds .
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Biological Agents : Quinoxalines are important biological agents and have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat various diseases .
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Medicinal Chemistry : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
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Solar Cell Applications : Quinoxaline derivatives have been used as organic sensitizers for solar cell applications .
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Polymeric Optoelectronic Materials : Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials .
Safety And Hazards
Safety data sheets indicate that exposure to 2-Chloro-3-ethylquinoxaline should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. In case of exposure, the affected area should be washed off with soap and plenty of water, and medical attention should be sought .
properties
IUPAC Name |
2-chloro-3-ethylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNWHRBVIADBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381468 | |
Record name | 2-chloro-3-ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-ethylquinoxaline | |
CAS RN |
77186-62-0 | |
Record name | 2-chloro-3-ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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